![molecular formula C18H12N2O4 B220851 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, also known as IDO inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the immune system and has been investigated for its role in cancer treatment and other diseases.
Mecanismo De Acción
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione), which is involved in the metabolism of tryptophan. This enzyme plays a crucial role in regulating the immune response, and its inhibition has been shown to promote the activation of the immune system. By inhibiting 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been found to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases.
Biochemical and Physiological Effects:
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases. 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has also been found to reduce the production of regulatory T cells, which can suppress the immune response and promote tumor growth. Additionally, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been shown to enhance the activity of cytotoxic T cells, which can directly kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has several advantages for lab experiments, including its ability to inhibit the activity of the enzyme 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, which is involved in the metabolism of tryptophan. This compound has also been found to have a significant impact on the immune system, making it a valuable tool for studying the immune response and its role in cancer and other diseases. However, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor, including its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. The compound has also been investigated for its potential role in autoimmune diseases and other conditions related to the immune system. Additionally, future research could focus on optimizing the dosing and delivery of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor to minimize toxicity and maximize therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor involves several steps, including the condensation of 2,3-dioxoindoline with ethyl bromoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced compound with 2,3-dioxoindole-1-acetic acid to yield the desired product.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and other conditions related to the immune system. The compound has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione), which is involved in the metabolism of tryptophan. By inhibiting the activity of this enzyme, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been shown to promote the activation of the immune system and enhance the body's ability to fight cancer and other diseases.
Propiedades
Nombre del producto |
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione |
|---|---|
Fórmula molecular |
C18H12N2O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
1-[2-(2,3-dioxoindol-1-yl)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-5-1-3-7-13(11)19(17(15)23)9-10-20-14-8-4-2-6-12(14)16(22)18(20)24/h1-8H,9-10H2 |
Clave InChI |
ZICIZFBOAQLOTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



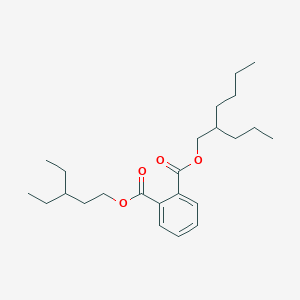
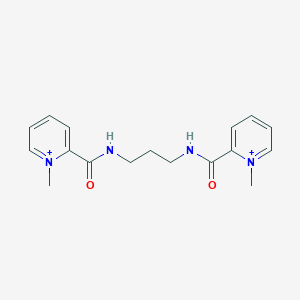
![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
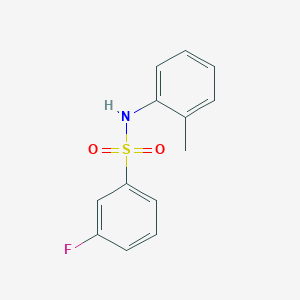
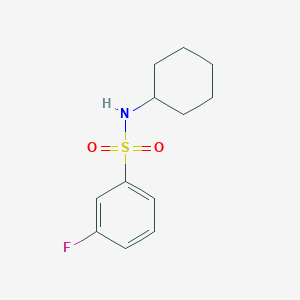
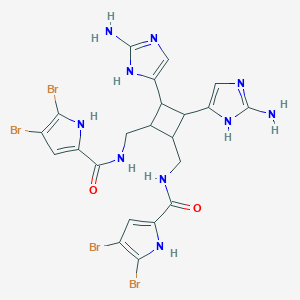
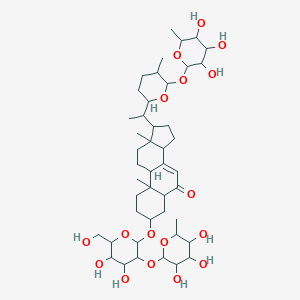
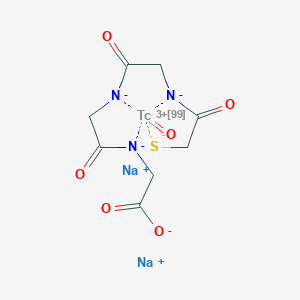
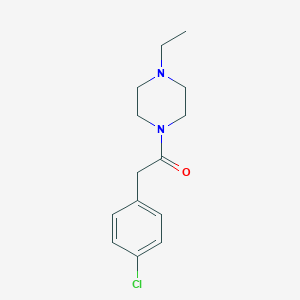
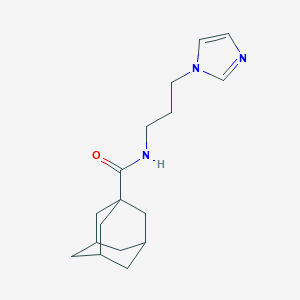
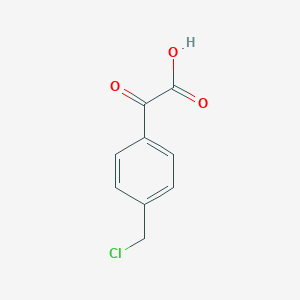
![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
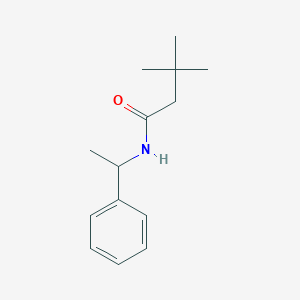
![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)